molecular formula C12H17N3O3S B1525204 4-(3-Amino-4-(ethylsulfonyl)phenyl)piperazin-2-one CAS No. 1220029-09-3

4-(3-Amino-4-(ethylsulfonyl)phenyl)piperazin-2-one

Cat. No.: B1525204
CAS No.: 1220029-09-3
M. Wt: 283.35 g/mol
InChI Key: YNEXBTOSLXAFBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Amino-4-(ethylsulfonyl)phenyl)piperazin-2-one is a chemical compound with a unique structure that includes an amino group, an ethylsulfonyl group, and a piperazinone ring

Scientific Research Applications

4-(3-Amino-4-(ethylsulfonyl)phenyl)piperazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-4-(ethylsulfonyl)phenyl)piperazin-2-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-amino-4-(ethylsulfonyl)aniline with a suitable piperazinone precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-4-(ethylsulfonyl)phenyl)piperazin-2-one can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ethylsulfonyl group can be reduced to form ethylthio derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogenated compounds and acids can facilitate substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(3-Amino-4-(ethylsulfonyl)phenyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone
  • 4-[3-Amino-4-(propylsulfonyl)phenyl]-2-piperazinone
  • 4-[3-Amino-4-(butylsulfonyl)phenyl]-2-piperazinone

Uniqueness

4-(3-Amino-4-(ethylsulfonyl)phenyl)piperazin-2-one is unique due to its specific ethylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs with different alkylsulfonyl groups. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

4-(3-amino-4-ethylsulfonylphenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-2-19(17,18)11-4-3-9(7-10(11)13)15-6-5-14-12(16)8-15/h3-4,7H,2,5-6,8,13H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEXBTOSLXAFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)N2CCNC(=O)C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Amino-4-(ethylsulfonyl)phenyl)piperazin-2-one
Reactant of Route 2
Reactant of Route 2
4-(3-Amino-4-(ethylsulfonyl)phenyl)piperazin-2-one
Reactant of Route 3
4-(3-Amino-4-(ethylsulfonyl)phenyl)piperazin-2-one
Reactant of Route 4
4-(3-Amino-4-(ethylsulfonyl)phenyl)piperazin-2-one
Reactant of Route 5
4-(3-Amino-4-(ethylsulfonyl)phenyl)piperazin-2-one
Reactant of Route 6
4-(3-Amino-4-(ethylsulfonyl)phenyl)piperazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.